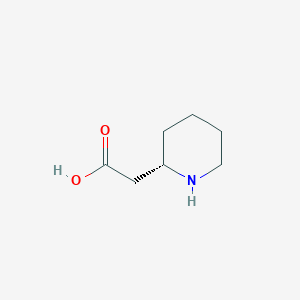

(S)-2-(Piperidin-2-yl)acetic acid

Vue d'ensemble

Description

(S)-2-(Piperidin-2-yl)acetic acid is a chiral compound with a piperidine ring attached to an acetic acid moiety. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The (S)-enantiomer is particularly significant because of its specific stereochemistry, which can influence its biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Piperidin-2-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine.

Chiral Resolution: The racemic mixture of 2-(Piperidin-2-yl)acetic acid can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Asymmetric Synthesis: Alternatively, asymmetric synthesis can be employed using chiral catalysts or auxiliaries to directly obtain the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Chiral Resolution: Utilizing efficient chiral resolution techniques to separate the enantiomers on a large scale.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pH, and solvent systems.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-(Piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products: The major products formed from these reactions include:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

(S)-2-(Piperidin-2-yl)acetic acid serves as a crucial building block in the design of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, researchers have utilized this compound in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation. Such applications highlight its potential in developing therapies for conditions like cancer and neurodegenerative diseases.

1.2 Asymmetric Synthesis

Due to its chiral nature, this compound is instrumental in asymmetric synthesis. It enables the formation of chiral products with desired stereochemistry, which is essential in pharmaceutical applications where enantiomeric purity can influence efficacy and safety.

Synthetic Chemistry

2.1 Reaction Pathways

The synthesis of this compound typically involves several key steps, including:

- Formation of the piperidine ring : This step is crucial as it defines the core structure of the compound.

- Carboxylation : Introducing the carboxylic acid group enhances the compound's reactivity and solubility.

These reactions underscore the compound's versatility and potential for further derivatization in synthetic chemistry.

Table 1: Common Synthesis Methods for this compound

| Method | Description |

|---|---|

| Base-Catalyzed Reaction | Utilizes bases to facilitate ring formation |

| Grignard Reactions | Allows for carboxylation of piperidine |

| Asymmetric Catalysis | Employs chiral catalysts for enantioselectivity |

Biological Research

3.1 Pharmacological Studies

This compound has been implicated in various biological pathways. Studies have shown that it can interact with specific proteins to facilitate their degradation, providing insights into designing more effective therapeutic agents. For example, research has indicated its role in modulating nitric oxide generation in activated glial cells, which is relevant for inflammatory responses in neurological contexts .

3.2 Enzyme Inhibition

The compound has shown promise as a pharmacophore in enzyme inhibition studies. Its derivatives have been evaluated for their ability to inhibit soluble epoxide hydrolase (sEH), a target for pain and inflammation therapies. These studies suggest that modifications to the piperidine structure can enhance stability and bioavailability .

Material Science Applications

Research has explored the potential use of this compound as a precursor for synthesizing ionic liquids, which possess unique properties such as high thermal stability and conductivity. This application opens avenues for its use in various industrial processes.

Case Studies

5.1 PROTAC Development

In a recent study, this compound was utilized as a semi-flexible linker in PROTACs aimed at degrading specific proteins associated with cancer progression. The results demonstrated significant efficacy in reducing target protein levels within cellular models, thereby validating its utility in therapeutic development.

5.2 Anti-inflammatory Activity

Another study investigated derivatives of this compound for their anti-inflammatory properties using microglial BV2 cells activated with lipopolysaccharides (LPS). The findings revealed that certain derivatives effectively inhibited nitric oxide production, suggesting potential applications in treating neuroinflammatory diseases .

Mécanisme D'action

The mechanism of action of (S)-2-(Piperidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the (S)-enantiomer plays a crucial role in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

®-2-(Piperidin-2-yl)acetic acid: The ®-enantiomer of the same compound, which may have different biological activity and properties.

2-(Piperidin-2-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.

2-(Piperidin-2-yl)butanoic acid: Another analog with a butanoic acid moiety.

Uniqueness: (S)-2-(Piperidin-2-yl)acetic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The (S)-enantiomer may exhibit different pharmacokinetics and pharmacodynamics compared to its ®-counterpart, making it a valuable compound for research and development.

Activité Biologique

(S)-2-(Piperidin-2-yl)acetic acid, also known as piperidinylacetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a piperidine ring and a carboxylic acid functional group. These structural features are common in various bioactive molecules, contributing to its potential therapeutic effects .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Soluble Epoxide Hydrolase Inhibition : Research indicates that derivatives of piperidine compounds, including this compound, can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition may lead to anti-inflammatory effects and pain relief .

- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which can enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .

Biological Activity and Therapeutic Applications

- Anti-inflammatory Effects : Studies have demonstrated that this compound and its derivatives can significantly reduce the production of pro-inflammatory mediators such as nitric oxide in activated glial cells. This suggests a role in managing neuroinflammation .

- Potential in Cancer Therapy : The compound has been explored for its role in modulating Wnt signaling pathways, which are crucial in cancer progression. Tankyrase inhibitors derived from piperidine structures have been linked to the treatment of cancers associated with aberrant Wnt signaling .

- Neuroprotective Effects : The inhibition of acetylcholinesterase may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on nitric oxide production in LPS-stimulated BV2 microglial cells. Results showed that treatment with the compound significantly inhibited nitric oxide production compared to control groups, indicating strong anti-inflammatory properties.

| Concentration (µM) | Nitric Oxide Production (%) |

|---|---|

| 0 | 100 |

| 50 | 30 |

| 100 | 10 |

This data supports the hypothesis that this compound can effectively mitigate inflammatory responses in neuroglial cells.

Case Study 2: Cancer Treatment

In another study focusing on Wnt signaling modulation, this compound derivatives were shown to inhibit tankyrase activity, leading to reduced β-catenin levels in colorectal cancer cells. The findings suggest that these compounds could serve as potential therapeutic agents against cancers driven by Wnt pathway dysregulation.

Propriétés

IUPAC Name |

2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNLNZMJMCUWNV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357575 | |

| Record name | (S)-2-(Piperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64625-19-0 | |

| Record name | (S)-2-(Piperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.